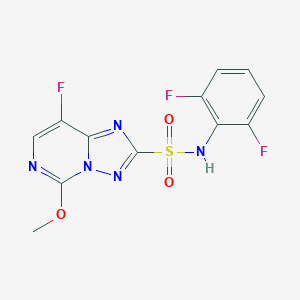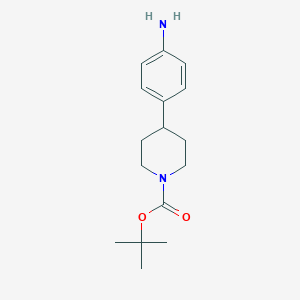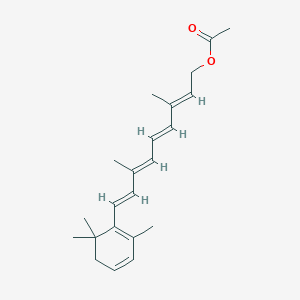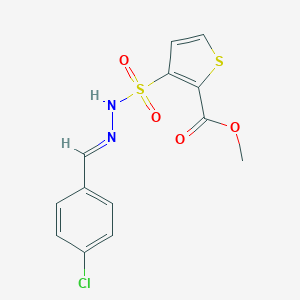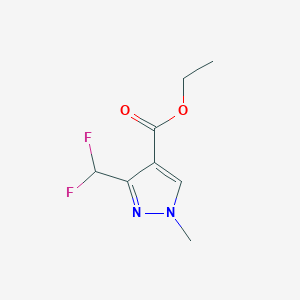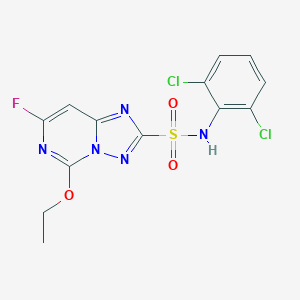![molecular formula C15H10N4O B129826 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one CAS No. 153457-28-4](/img/structure/B129826.png)
1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one is a heterocyclic compound that has gained significant attention in recent years for its potential use in scientific research. This compound is a pyrazolonaphthyridine derivative that has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one is not yet fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, this compound has been shown to exhibit antioxidant activity, suggesting its potential use in the treatment of oxidative stress-related diseases. Additionally, it has been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one in lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, making it a useful tool for investigating various biological processes. Additionally, its synthesis is relatively straightforward, making it readily available for use in experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. While 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit promising biological activities, it may also have negative effects on cells or tissues. Therefore, it is important to carefully evaluate its toxicity before using it in experiments.
Future Directions
There are several potential future directions for research on 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one. One possible direction is to investigate its potential use in the treatment of cancer. This compound has been found to exhibit potent anticancer activity in vitro, and further studies could help to determine its potential as a new anticancer drug.
Another potential direction is to investigate its use as an antimicrobial agent. 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit potent antibacterial and antifungal activity, suggesting its potential use in the treatment of bacterial and fungal infections.
Finally, further studies could be conducted to investigate the mechanism of action of this compound. While some research has been done to elucidate its mechanism of action, more studies are needed to fully understand how it exerts its biological effects. This information could be useful in the development of new drugs or therapies based on this compound.
Synthesis Methods
The synthesis of 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-aminonicotinic acid with phenyl hydrazine, followed by cyclization with ethyl acetoacetate. This method has been found to be efficient and reliable, producing high yields of the desired product.
Scientific Research Applications
1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs. Additionally, it has been found to exhibit potent antibacterial and antifungal activity, suggesting its potential use as an antimicrobial agent.
properties
CAS RN |
153457-28-4 |
|---|---|
Product Name |
1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one |
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-phenyl-5H-pyrazolo[4,3-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C15H10N4O/c20-15-12-9-17-19(10-5-2-1-3-6-10)13(12)11-7-4-8-16-14(11)18-15/h1-9H,(H,16,18,20) |
InChI Key |
NTFHVXBSQIWJOW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=NC4=NC(=O)C3=CN2 |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC4=C3C=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=NC4=NC(=O)C3=CN2 |
synonyms |
4H-Pyrazolo[4,3-c][1,8]naphthyridin-4-one,1,5-dihydro-1-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



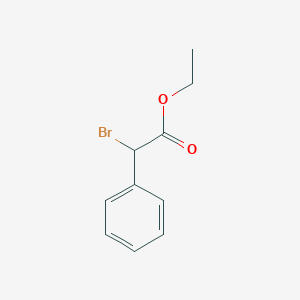
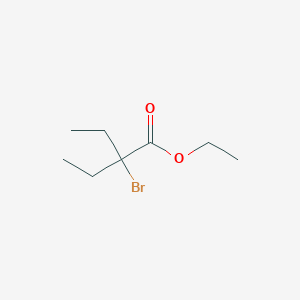
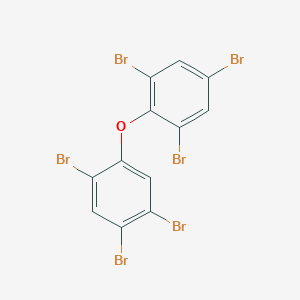
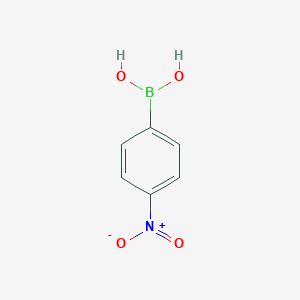
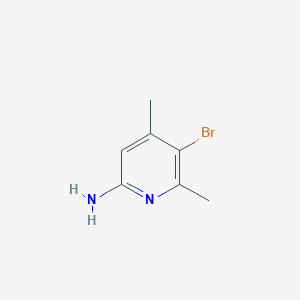
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
